tert-Butyl (5-methylpyrazin-2-yl)carbamate

Descripción

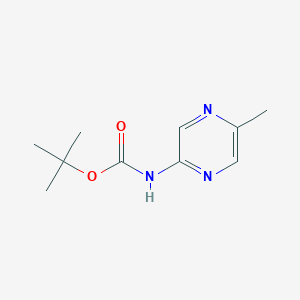

tert-Butyl (5-methylpyrazin-2-yl)carbamate is an organic compound belonging to the class of carbamates. It contains a tert-butyl group (C(CH3)3), a pyrazin-2-yl group (a six-membered ring with two nitrogens at positions 2 and 5), a methyl group (CH3) attached to the pyrazine ring at position 5, and a carbamate functional group (NH-CO-O-). This compound is primarily used in scientific research due to its unique properties and potential for advancement.

Propiedades

IUPAC Name |

tert-butyl N-(5-methylpyrazin-2-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O2/c1-7-5-12-8(6-11-7)13-9(14)15-10(2,3)4/h5-6H,1-4H3,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGAZCKUQQRDXOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=N1)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20621953 | |

| Record name | tert-Butyl (5-methylpyrazin-2-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20621953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

369638-68-6 | |

| Record name | 1,1-Dimethylethyl N-(5-methyl-2-pyrazinyl)carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=369638-68-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl (5-methylpyrazin-2-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20621953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Boc Protection of 5-Methylpyrazin-2-amine

The starting material is typically 5-methylpyrazin-2-amine, which undergoes carbamate formation by reaction with di-tert-butyl dicarbonate (Boc2O) under basic conditions to yield tert-Butyl (5-methylpyrazin-2-yl)carbamate. This step is crucial for protecting the amino group during subsequent transformations.

Radical Bromination of the 5-Methyl Group

A key step in modifying the 5-methyl substituent involves radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator such as 2,2'-azobis(isobutyronitrile) (AIBN). The reaction is typically carried out in an inert solvent like tetrachloromethane (CCl4) under reflux or elevated temperatures (80–100 °C) for several hours (4–12 h). This converts the methyl group into a bromomethyl group, yielding tert-butyl 5-(bromomethyl)pyrazin-2-ylcarbamate, an important intermediate for further functionalization.

Reaction Conditions and Yields

| Step | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|

| Boc Protection | 5-methylpyrazin-2-amine + Boc2O, base, inert atmosphere | Not specified | Standard carbamate protection step |

| Radical Bromination | NBS, AIBN, CCl4, 80–100 °C, 4–12 h | 63–77 | Reaction time and temperature affect yield; inert atmosphere required |

| Purification | Flash chromatography (silica gel), solvents: ethyl acetate/hexane or CH2Cl2 mixtures | - | Purification essential for isolating pure bromomethyl derivative |

Representative Experimental Data

In one example, 12.9 g (61.6 mmol) of this compound was reacted with NBS (11 g, 61.6 mmol) and AIBN (10.1 g, 61 mmol) in 100 mL CCl4 at 100 °C for 4 hours, yielding 13.6 g (77%) of the bromomethyl derivative after chromatographic purification.

Another experiment used 500 mg (2.39 mmol) of the carbamate with NBS (446 mg, 2.51 mmol) and AIBN (117 mg, 0.72 mmol) in 8 mL CCl4 at 80 °C for 4 hours, affording 520 mg (75%) of the brominated product.

Mechanistic Insights and Optimization

The radical bromination proceeds via homolytic cleavage of NBS initiated by AIBN, generating bromine radicals that abstract hydrogen atoms from the methyl group, forming bromomethyl radicals that recombine to give the bromomethyl product.

Reaction parameters such as temperature, reaction time, and reagent stoichiometry are critical for maximizing yield and selectivity while minimizing side reactions.

The use of an inert atmosphere (argon or nitrogen) is necessary to prevent unwanted oxidation or side reactions.

Analytical Characterization

The products are typically characterized by ^1H NMR, ^13C NMR, and LC-MS to confirm structure and purity.

For example, ^1H NMR of this compound shows characteristic singlets at 9.17 ppm and 8.09 ppm for pyrazine protons, a broad singlet for the NH proton, a singlet at 2.51 ppm for the methyl group, and a singlet at 1.56 ppm for the tert-butyl group.

Bromination shifts the methyl protons to a bromomethyl signal around 4.38–4.56 ppm, confirming successful substitution.

Summary Table of Preparation Methods

| Preparation Step | Reagents/Conditions | Temperature | Time | Yield (%) | Key Observations |

|---|---|---|---|---|---|

| Boc Protection | Boc2O, base, inert atmosphere | Room temp | Several h | Not specified | Standard carbamate protection |

| Radical Bromination | NBS, AIBN, CCl4 | 80–100 °C | 4–12 h | 63–77 | Requires inert atmosphere, careful control |

| Purification | Flash chromatography (silica gel) | - | - | - | Essential for product isolation |

Análisis De Reacciones Químicas

Types of Reactions

Hydrolysis: The carbamate bond in tert-Butyl (5-methylpyrazin-2-yl)carbamate is susceptible to hydrolysis, resulting in the formation of tert-butyl alcohol, carbon dioxide, and 5-methylpyrazin-2-amine.

Substitution: The methyl group on the pyrazine ring can potentially be replaced by other groups through appropriate chemical reactions.

Common Reagents and Conditions

Hydrolysis: Typically involves water or aqueous acid/base conditions.

Substitution: Various electrophiles or nucleophiles can be used depending on the desired substitution.

Major Products

Hydrolysis: tert-Butyl alcohol, carbon dioxide, and 5-methylpyrazin-2-amine.

Substitution: Products vary based on the substituent introduced to the pyrazine ring.

Aplicaciones Científicas De Investigación

tert-Butyl (5-methylpyrazin-2-yl)carbamate is used in various scientific research applications due to its unique properties:

Chemistry: It serves as a building block in organic synthesis, particularly in the formation of more complex molecules.

Biology: The compound is used in studies involving enzyme inhibition and protein interactions.

Medicine: It is explored for potential therapeutic applications, including drug development.

Industry: Used in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action for tert-Butyl (5-methylpyrazin-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues in enzymes, leading to inhibition of enzyme activity. The pyrazine ring’s aromatic nature allows for π-π interactions with aromatic amino acids in proteins, further influencing its biological activity.

Comparación Con Compuestos Similares

Similar Compounds

- tert-Butyl pyrazin-2-ylcarbamate

- tert-Butyl (5-aminopyrazin-2-yl)carbamate

- tert-Butyl (3-acetylpyrazin-2-yl)carbamate

- tert-Butyl (5-formylpyrazin-2-yl)carbamate

Uniqueness

tert-Butyl (5-methylpyrazin-2-yl)carbamate is unique due to the presence of the methyl group on the pyrazine ring, which can influence its electronic properties and reactivity. This methyl substitution can affect the compound’s interaction with biological targets and its overall stability.

Actividad Biológica

tert-Butyl (5-methylpyrazin-2-yl)carbamate is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

- Chemical Formula : C₉H₁₃N₂O₂

- Molecular Weight : 179.21 g/mol

- CAS Number : 1353100-98-7

Research indicates that this compound may act as a glucokinase (GLK) activator, which is significant in the regulation of glucose metabolism. This compound could potentially be utilized in the treatment of conditions such as diabetes and obesity by enhancing insulin sensitivity and promoting glucose uptake in tissues .

Biological Activity Overview

The biological activity of this compound has been evaluated through various studies focusing on its pharmacological effects. Key findings include:

- Antimicrobial Activity : Some studies suggest that derivatives of carbamate compounds exhibit antimicrobial properties. While specific data on this compound is limited, related compounds have shown effectiveness against various pathogens, indicating potential for further exploration .

- Cytotoxicity : The cytotoxic effects of similar carbamate compounds have been assessed using mammalian cell lines. The selectivity index (SI), which compares the cytotoxicity to antimicrobial activity, is crucial for determining therapeutic viability. A higher SI indicates lower toxicity relative to its antimicrobial efficacy .

- Metabolic Stability : The metabolic stability of carbamate compounds is essential for their pharmacokinetic profiles. Modifications to the carbamate structure can enhance stability and reduce degradation, making them more effective as therapeutic agents .

Study 1: Glucokinase Activation

A study focused on the synthesis and evaluation of glucokinase activators highlighted the role of carbamate moieties in enhancing glucose metabolism. Compounds similar to this compound were tested for their ability to activate GLK in vitro, showing promising results that warrant further investigation into their clinical applications .

Study 2: Antimicrobial Evaluation

In vitro assessments of related carbamate derivatives demonstrated significant antimicrobial activity against drug-resistant strains of bacteria. These findings suggest that this compound could be explored as a lead compound in developing new antimicrobial therapies .

Data Summary Table

| Property | Value/Description |

|---|---|

| Chemical Formula | C₉H₁₃N₂O₂ |

| Molecular Weight | 179.21 g/mol |

| CAS Number | 1353100-98-7 |

| Potential Applications | Diabetes treatment, antimicrobial agents |

| Mechanism | Glucokinase activation |

| Cytotoxicity Assessment | Selectivity index needed for evaluation |

Q & A

Q. What are the standard synthetic routes for tert-Butyl (5-methylpyrazin-2-yl)carbamate?

Methodological Answer:

- Key Steps :

- Coupling Reactions : Use tert-butyl carbamate derivatives with pyrazine intermediates under Pd-catalyzed cross-coupling (e.g., Pd₂(dba)₃ with BINAP ligand in toluene at 100°C) .

- Protection/Deprotection : Boc (tert-butoxycarbonyl) groups are introduced to stabilize amines during synthesis. Acidic or basic conditions (e.g., HCl/MeOH) remove the Boc group post-reaction .

- Purification : Column chromatography (silica gel, EtOAc/hexane) is standard for isolating intermediates. Confirm purity via HPLC or TLC .

- Critical Parameters :

- Temperature control to avoid side reactions (e.g., nitro reduction requires Fe/NH₄Cl in refluxing EtOH) .

- Solvent choice (e.g., THF for LHMDS-mediated reactions) impacts yield .

Q. What safety protocols are essential for handling this compound?

Methodological Answer :

- Hazard Mitigation :

- GHS Classifications : Acute oral toxicity (H302), skin irritation (H315), eye irritation (H319), respiratory tract irritation (H335) .

- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods to avoid inhalation of aerosols .

- Spill Management : Absorb with inert material (e.g., sand), dispose as hazardous waste .

- Storage : Store in airtight containers at 2–8°C, away from oxidizers and moisture .

Advanced Research Questions

Q. How to optimize reaction yields in multi-step syntheses involving this compound?

Methodological Answer :

- Catalyst Screening : Test Pd complexes (e.g., Pd(OAc)₂ vs. Pd₂(dba)₃) for coupling efficiency. BINAP ligands enhance enantioselectivity in chiral intermediates .

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) may improve solubility of nitro-pyrimidine intermediates but can complicate purification .

- In Situ Monitoring : Use LC-MS to track reaction progress and identify byproducts (e.g., dehalogenated impurities) .

Q. How to resolve discrepancies in NMR data for structural confirmation?

Methodological Answer :

- Comparative Analysis :

- Match experimental ¹H NMR peaks (e.g., δ 8.22 ppm for pyrimidine protons) with literature values .

- Use 2D NMR (COSY, HSQC) to assign stereochemistry in cyclohexyl or piperidine derivatives .

- Computational Validation :

- Perform DFT calculations (e.g., Gaussian) to predict chemical shifts and compare with experimental data .

Q. How to mitigate hazardous byproducts during Boc deprotection?

Methodological Answer :

- Acid Selection : Use HCl/MeOH instead of TFA to minimize toxic fumes. Neutralize post-deprotection with K₂CO₃ to avoid corrosive residues .

- Byproduct Trapping : Add scavengers (e.g., trisamine) to sequester isobutylene gas released during Boc cleavage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.